SM-324405 was developed as part of a series of 8-oxoadenine derivatives, synthesized by researchers at AstraZeneca R&D and Dainippon Sumitomo Pharma Co., Ltd. The compound is classified under small molecule immunomodulators, specifically targeting TLR7, which plays a critical role in the innate immune system by recognizing single-stranded RNA from viruses and initiating immune responses .
The synthesis of SM-324405 involves several key steps that focus on creating the 8-oxoadenine structure. The general synthetic pathway includes:
The specific reaction conditions reported include the use of dimethyl sulfoxide as a solvent, with temperature and time parameters optimized for maximum yield .
SM-324405 has a complex molecular structure characterized by the following features:
The molecular structure allows for selective binding to TLR7, which is crucial for its agonistic activity. The presence of an ester group is particularly significant, as it is rapidly hydrolyzed in plasma, converting SM-324405 into an inactive acid metabolite, which reduces systemic activity and side effects .
The primary chemical reactions involving SM-324405 include:
This rapid metabolism is crucial for its design as an "antedrug," which aims to limit systemic exposure while maintaining local efficacy .
The mechanism of action for SM-324405 involves:
SM-324405 exhibits several notable physical and chemical properties:
These properties make SM-324405 suitable for research applications focused on immunology and allergic disease treatment.
SM-324405 has significant scientific applications, particularly in:
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 168113-32-4
CAS No.: 35154-48-4
CAS No.: